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Compound of Interest

Compound Name:
6-(1-Benzyl-1H-pyrazol-4-YL)-

nicotinic acid

CAS No.: 220461-82-5

Cat. No.: B3049796

Get Quote

Executive Summary
The fusion of pyrazole moieties with nicotinic acid (pyridine-3-carboxylic acid) creates a "hybrid

pharmacophore" that addresses critical bottlenecks in drug development: solubility, metabolic

stability, and target selectivity. While nicotinic acid is a validated modulator of lipid metabolism

(via GPR109A), its utility is limited by cutaneous flushing. Conversely, the pyrazole ring is a

proven ATP-mimetic in kinase inhibition.

This guide analyzes the therapeutic utility of this scaffold across three axes: Metabolic

Regulation (Next-Gen Niacins), Antimicrobial Resistance (MDR-TB agents), and Oncology

(Kinase Inhibitors). It provides validated synthetic protocols, Structure-Activity Relationship

(SAR) data, and mechanistic insights for researchers.

The Chemical Architecture: Why this Hybrid?
The pyrazole-nicotinic acid scaffold leverages complementary physicochemical properties:
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Nicotinic Acid Domain: Provides a polar head group capable of hydrogen bonding (Glu/Arg

residues) and salt bridge formation. It serves as the primary anchor for G-protein coupled

receptors (GPCRs).

Pyrazole Domain: Acts as a lipophilic spacer and hydrogen bond donor/acceptor. In kinase

inhibitors, the pyrazole nitrogen often mimics the adenine ring of ATP, binding to the hinge

region of the enzyme.

Scaffold Analysis[1][2]
Lipophilicity (LogP): The pyrazole ring modulates the hydrophilicity of the nicotinic acid,

improving membrane permeability (CNS penetration).

Metabolic Stability: Substitution at the pyrazole C3/C5 positions blocks oxidative metabolism,

prolonging half-life.

Therapeutic Frontiers & Mechanistic Insights
A. Metabolic Disorders: GPR109A Agonists (Flushing-
Free Niacin)
Nicotinic acid treats dyslipidemia but causes severe flushing via

-arrestin signaling in Langerhans cells. Pyrazole-substituted analogs function as biased
ligands.

Mechanism: They selectively activate the G-protein pathway (anti-lipolytic) while avoiding

-arrestin recruitment (flushing).[1]

Key Data:

Compound: 5-butylpyrazole-3-carboxylic acid (4g)[2]

Potency:

nM (Rat spleen membranes).

Efficacy: Partial agonist (75% intrinsic activity relative to niacin).[2]
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Outcome: Significant reduction in free fatty acids without cutaneous vasodilation.

B. Infectious Diseases: Antimycobacterial Agents
Hydrazide derivatives of pyrazole-nicotinic acids have emerged as potent agents against Multi-

Drug Resistant (MDR) Mycobacterium tuberculosis.

Mechanism: Inhibition of mycolic acid synthesis (cell wall disruption) and potential

interference with specific bacterial enzymes (Enoyl-ACP reductase).

Key Data:

Compound: 21c (Pyrazole-linked nicotinic hydrazide).

MIC: 0.25

g/mL against resistant strains.[3]

Selectivity: 4-fold more potent than Gatifloxacin (Control MIC = 1

g/mL).[3]

Toxicity: No cytotoxicity observed in human LO2 cells.[3]

C. Neurodegeneration: Multitarget Directed Ligands
(MTDLs)
Recent studies identify pyrazolone-nicotinic acid hybrids as dual inhibitors for Alzheimer's

therapy.

Targets: Acetylcholinesterase (AChE) + COX-2 (Inflammation).

Compound: IIc ((4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2,4-

dihydro-3H-pyrazole-3-one).[4]

Effect: Reverses scopolamine-induced cognitive deficits via downregulation of TNF-

and NF-
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B.[4]

Structure-Activity Relationship (SAR) Matrix
The following table summarizes how specific structural modifications impact biological activity

across different therapeutic targets.

Target Class
Core Scaffold
Modification

Substituent (R) Effect on Activity

GPR109A (Lipids) Pyrazole C-5 Position n-Butyl / n-Propyl

Increases Affinity.

Optimal hydrophobic

pocket filling (

< 100 nM).

Pyrazole C-5 Position Phenyl / Benzyl

Decreases Efficacy.

Steric clash reduces

intrinsic activity

(Partial Agonism).

Antimicrobial
Nicotinyl Hydrazide

Linker
4-F or 4-Cl Phenyl

Enhances Potency.

Halogens improve cell

wall penetration (MIC

< 0.5

g/mL).

Pyrazole N-1 Position Isonicotinoyl

Broad Spectrum.

Increases activity

against Gram-

negative bacteria (E.

coli).

Kinase (Oncology) Pyrazole C-3 Amine Aromatic Amide

Selectivity Switch.

Amide linkage targets

the "gatekeeper"

residue in kinases.

Validated Synthetic Protocols
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Protocol A: Synthesis of Pyrazole-Nicotinic Acid
Hydrazides (Antimicrobial Route)
Rationale: This route utilizes a "one-pot" cyclocondensation efficiency.

Chalcone Formation:

React indole-3-carboxaldehyde (10 mmol) with substituted acetophenone (10 mmol) in

ethanol (30 mL).

Add 40% NaOH (5 mL) dropwise at 0°C. Stir at RT for 24h.

Checkpoint: Precipitate formation indicates chalcone. Recrystallize from ethanol.

Heterocyclization:

Dissolve Chalcone (0.01 mol) and Nicotinic Acid Hydrazide (0.01 mol) in glacial acetic acid

(20 mL).

Reflux for 12–36 hours (Monitor via TLC, Mobile phase: Acetone/Petroleum Ether 3:7).

Pour reaction mixture into crushed ice.

Filter the solid, wash with water, and recrystallize from ethanol/DMF.

Yield: Typically 65–80%. Characterize via IR (C=N stretch @ 1590 cm⁻¹) and ¹H-NMR (ABX

spin system for pyrazoline protons).[5]

Protocol B: Synthesis of Pyrazole-3-Carboxylic Acids
(GPR109A Agonist Route)

Claisen Condensation:

React ketone (e.g., 2-hexanone) with diethyl oxalate in the presence of NaOEt/EtOH.

Forms the

-diketo ester intermediate.
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Cyclization:

Add hydrazine hydrate (1.1 eq) to the intermediate in EtOH.

Reflux for 2 hours to form the ethyl pyrazole-3-carboxylate.

Hydrolysis:

Treat ester with LiOH (THF/Water) to yield the free carboxylic acid.

Mechanistic Visualization
The following diagram illustrates the dual-pathway signaling mechanism of Pyrazole-Nicotinic

Acid Agonists at the GPR109A receptor, highlighting the therapeutic window (Lipolysis

inhibition without Flushing).
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Caption: Biased agonism of pyrazole-nicotinic acids at GPR109A, favoring the anti-lipolytic Gi

pathway over the flushing-inducing

-arrestin pathway.[1]
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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